1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a tert-butoxy group, a cyanophenyl group, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, NH₃
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(4-cyanophenyl)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c1-19(2,3)26-16(22)11-21-10-14(8-15(17(21)23)18(24)25)13-6-4-12(9-20)5-7-13/h4-8,10H,11H2,1-3H3,(H,24,25) |
InChI Key |
VTXXVTBRUMXTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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